molecular formula C10H9ClF4N2 B2676049 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 1909306-15-5

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2676049
CAS No.: 1909306-15-5
M. Wt: 268.64
InChI Key: HGPLEOJWTALNNX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and a fluoro-substituted indole ring, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 4-fluoroindole with trifluoroacetaldehyde followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as crystallization and recrystallization to obtain the hydrochloride salt in a pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design. The indole ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride stands out due to the presence of both a trifluoromethyl group and a fluoro-substituted indole ring.

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a fluorinated compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H12ClF2N3
  • Molecular Weight : 229.67 g/mol
  • CAS Number : 1159822-98-6

The compound's biological activity primarily stems from its interaction with various biological targets, including enzymes and receptors. Studies have shown that the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's binding affinity and efficacy in biological systems.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition mechanism appears to be competitive, with a slow onset of action that leads to prolonged effects on enzyme activity.

Enzyme Inhibition Type IC50 (nM) Reference
AcetylcholinesteraseCompetitive20

Antimicrobial Activity

In vitro studies have demonstrated antimicrobial properties against various bacterial strains. The compound's fluorinated structure contributes to its ability to disrupt bacterial cell membranes.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli50 µg/mL
S. aureus30 µg/mL

Study on AChE Inhibition

A recent study focused on the kinetic properties of the compound as an AChE inhibitor. Using Ellman's method, the research revealed that the compound binds to the enzyme's active site, leading to a slow-binding inhibition characterized by a significant delay before reaching steady-state inhibition levels.

"The slow onset of inhibition suggests that the compound may act as a transition state analog, potentially offering prolonged pharmacological effects" .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

"The unique fluorinated structure enhances membrane permeability, making it effective against resistant strains" .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4N2.ClH/c11-6-2-1-3-7-8(6)5(4-16-7)9(15)10(12,13)14;/h1-4,9,16H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPLEOJWTALNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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